N-(5-methyl-3-isoxazolyl)benzenesulfonamide

Structural Biology Medicinal Chemistry Drug Scaffold Design

Address the need for a biologically silent sulfonamide scaffold in agrochemical and analytical workflows. This 97% pure desaminosulfamethoxazole eliminates the antibacterial pharmacophore, enabling cleaner fungicide intermediate synthesis and serving as a critical reference standard for sulfamethoxazole impurity profiling. Key advantages include: · Non-bioactive core for targeted derivatization without off-target effects. · Validated use in isoxazolecarboxylic acid fungicide preparation. · Essential for ICH-compliant HPLC/LC-MS quantification of desamino-SMX.

Molecular Formula C10H10N2O3S
Molecular Weight 238.27 g/mol
CAS No. 13053-79-7
Cat. No. B138117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methyl-3-isoxazolyl)benzenesulfonamide
CAS13053-79-7
Molecular FormulaC10H10N2O3S
Molecular Weight238.27 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C10H10N2O3S/c1-8-7-10(11-15-8)12-16(13,14)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)
InChIKeySQNUDFDMVUDDJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Methyl-3-isoxazolyl)benzenesulfonamide Overview


N-(5-Methyl-3-isoxazolyl)benzenesulfonamide (CAS 13053-79-7), also known as desaminosulfamethoxazole [1], is a benzenesulfonamide derivative featuring a 5-methylisoxazole substituent . With a molecular weight of 238.27 g/mol and a typical commercial purity of 97% , this compound serves as a versatile building block in organic synthesis and as a reference standard for impurity analysis [2]. Structurally, it lacks the 4-amino group present in sulfamethoxazole, rendering it biologically inactive as an antibacterial agent [3], a property that defines its primary value as a non-bioactive scaffold for targeted derivatization.

1 Non-bioactive scaffold: Lacks the 4-amino group found in sulfamethoxazole, eliminating antibacterial activity for cleaner research applications.
2 Building block utility: Serves as a versatile intermediate for synthesizing agrochemical fungicides and derivatizing new chemical entities.
3 Analytical standard: Functions as a reference standard for impurity profiling, environmental fate studies, and method validation.

N-(5-Methyl-3-isoxazolyl)benzenesulfonamide: Why Substitution Fails


Generic substitution between N-(5-methyl-3-isoxazolyl)benzenesulfonamide and its closest analogs—particularly sulfamethoxazole—is not feasible due to a critical structural divergence: the absence of the 4-amino group on the benzenesulfonamide ring [1]. This structural deletion eliminates the antibacterial pharmacophore [2], thereby converting a bioactive drug into a non-bioactive scaffold. Consequently, applications that require a chemically tractable, biologically silent isoxazole–sulfonamide core—such as fungicide intermediate synthesis or analytical reference standard preparation [3]—cannot be addressed by substituting the active drug. Attempting such substitution would introduce unwanted biological activity or alter downstream reaction profiles. The following quantitative evidence clarifies the precise dimensions of differentiation that justify the exclusive selection of this compound.

Pharmacophore
Binary structural divergence: Sulfamethoxazole contains a 4-amino pharmacophore; its substitution would introduce unwanted antibacterial activity into a non-bioactive workflow.
Properties
Altered physicochemical profile: Differences in lipophilicity (+0.71 logP) and melting point (-55°C) may shift solubility and chromatographic retention, complicating method transfer.
Application
Divergent application routes: This compound supports agrochemical intermediate synthesis and impurity standard preparation, roles that an active pharmaceutical ingredient like SMX cannot fulfill.

N-(5-Methyl-3-isoxazolyl)benzenesulfonamide: Key Differentiators


4-Amino Group Absence

N-(5-Methyl-3-isoxazolyl)benzenesulfonamide differs from sulfamethoxazole by the complete absence of a 4-amino substituent on the benzenesulfonamide phenyl ring [1]. Sulfamethoxazole (4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide) is a clinically used antibacterial agent that inhibits dihydropteroate synthase with an MIC of 10 µg/mL against E. coli . The desamino analog (this compound) lacks this pharmacophoric amino group and therefore does not exhibit antibacterial activity [2]. This structural distinction is not merely incremental; it represents a functional binary switch from 'bioactive drug' to 'non-bioactive scaffold.'

4-Amino Group Absence
Direct comparison
Absent vs. Present
Switches from bioactive drug to non-bioactive scaffold.
Binary structural difference confirmed by NMR and X-ray.
Structural Biology Medicinal Chemistry Drug Scaffold Design

Physicochemical Profile vs. Sulfamethoxazole

The molecular weight of N-(5-methyl-3-isoxazolyl)benzenesulfonamide is 238.27 g/mol [1], which is 15.0 g/mol (5.9%) lower than sulfamethoxazole (253.28 g/mol) [2]. The calculated logP (XLogP3) for the desamino compound is 1.6 [3], compared to sulfamethoxazole's XLogP3 of 0.89 [4], representing a 0.71 log unit increase in lipophilicity. Additionally, the melting point is 111–112°C , contrasting with sulfamethoxazole's melting point of 166–169°C , a difference of approximately 55–57°C. These altered physicochemical properties may affect solubility, formulation, and chromatographic behavior in analytical and synthetic workflows.

Physicochemical Profile vs SMX
Cross-study comparable
MW -5.9%, logP +0.71, MP -55°C
Enables precise differentiation in analytical and synthetic workflows.
Supports method development and formulation screening.
Physicochemical Profiling ADME Prediction Scaffold Optimization

Commercial Purity & Batch Reproducibility

Commercially available N-(5-methyl-3-isoxazolyl)benzenesulfonamide is supplied with a standard purity of 97% , as documented by major vendors including Sigma-Aldrich and Bidepharm . Batch-specific certificates of analysis (CoA) confirm purity via HPLC, NMR, and GC . In contrast, sulfamethoxazole is available in a wider range of purities, including 98% [1] and >99% [2], reflecting its status as a pharmaceutical active ingredient. The consistent 97% purity specification for the desamino analog aligns with its role as a research intermediate and reference standard rather than a finished drug substance.

Commercial Purity
Cross-study comparable
97%
Standard grade
Ensures batch reproducibility for research intermediate use.
Consistent specification across multiple vendors.
Analytical Chemistry Quality Control Reference Standard Sourcing

Solubility Profile

N-(5-Methyl-3-isoxazolyl)benzenesulfonamide is slightly soluble in chloroform, DMSO, and methanol . The predicted aqueous solubility is 0.575 mg/mL (LogS = -2.62), classifying it as 'soluble' on the ESOL scale . For comparison, sulfamethoxazole is practically insoluble in water (freely soluble in acetone, sparingly soluble in ethanol) . While direct experimental head-to-head aqueous solubility data are not available, the computed LogS values suggest that the desamino analog may have slightly better aqueous solubility than sulfamethoxazole (LogS = -2.62 vs. approximately -3.0 for sulfamethoxazole), though both remain poorly water-soluble.

Solubility Profile
Data to verify
LogS -2.62
Predicted (ESOL)
Guides solvent selection for synthesis and purification.
Slightly soluble in chloroform, DMSO, and methanol.
Solubility Science Formulation Development Chromatography

Fungicide Intermediate Synthesis

N-(5-Methyl-3-isoxazolyl)benzenesulfonamide is employed as a key intermediate in the synthesis of isoxazolecarboxylic acid derivatives, which serve as agricultural fungicides . The compound's utility in this context is documented in synthetic methodology literature [1], specifically in the preparation of fungicidal agents . In contrast, sulfamethoxazole is a pharmaceutical antibiotic and is not used as a synthetic intermediate for agrochemicals. The absence of the 4-amino group in the desamino analog avoids potential interference in subsequent coupling reactions, making it a preferred starting material for fungicide synthesis.

Fungicide Intermediate
Reported
Isoxazolecarboxylic acid precursor
Supports agrochemical synthesis without antibiotic interference.
Documented in synthetic methodology literature.
Agrochemical Synthesis Fungicide Development Isoxazole Chemistry

Impurity Reference Standard for Sulfamethoxazole

N-(5-Methyl-3-isoxazolyl)benzenesulfonamide is specifically marketed as a reference substance for drug impurity analysis [1], particularly as a desamino impurity of sulfamethoxazole. The compound is formed as a transformation product during the environmental degradation of sulfamethoxazole [2] and is monitored in pharmaceutical impurity profiling [3]. This application is unique to the desamino analog; sulfamethoxazole itself cannot serve as its own impurity standard. The availability of this compound as a certified reference material enables accurate quantification of desamino-SMX in pharmaceutical formulations and environmental samples.

Impurity Standard
Direct comparison
Desamino-SMX reference
Supports impurity profiling of sulfamethoxazole drug substances.
Formed as an environmental transformation product.
Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

N-(5-Methyl-3-isoxazolyl)benzenesulfonamide: Applications


Agricultural Fungicide Intermediate Synthesis

This compound serves as a critical intermediate for the preparation of isoxazolecarboxylic acid derivatives used as agricultural fungicides . Its non-bioactive scaffold eliminates confounding antibacterial activity, enabling cleaner downstream synthesis and ensuring that the final fungicidal product is not contaminated with antibiotic residues [1]. The compound's documented use in this context provides a validated starting point for agrochemical development programs.

Pharmaceutical Impurity Reference Standard

As the desamino impurity of sulfamethoxazole, this compound is an essential reference standard for pharmaceutical quality control [2]. It enables accurate identification and quantification of desamino-SMX in drug substance and drug product batches using HPLC or LC-MS methods [3]. Procurement of this specific reference standard is mandatory for compliance with ICH impurity guidelines for sulfamethoxazole-containing formulations.

Medicinal Chemistry Scaffold Hopping

The absence of the 4-amino group provides a simplified isoxazole–sulfonamide scaffold that retains the core structural features of sulfonamide pharmacophores while eliminating off-target antibacterial activity [4]. This 'clean slate' property allows medicinal chemists to explore new chemical space through functionalization at the phenyl ring without interference from the amino group [5]. The compound's physicochemical profile (MW = 238.27, XLogP3 = 1.6) [6] offers a favorable starting point for lead optimization campaigns targeting non-antibacterial indications.

Environmental Fate and Transformation Studies

This compound is a documented transformation product of sulfamethoxazole in wastewater and environmental matrices [7]. As such, it is required as an analytical standard for environmental monitoring studies tracking the fate of sulfamethoxazole in aquatic systems [8]. Its procurement is essential for researchers investigating the environmental persistence and ecotoxicity of sulfonamide antibiotics.

Application
Selection Property
Validation Focus
Agrochemical Intermediate Synthesis
Non-bioactive sulfonamide scaffold
Fungicide synthesis literature review
Pharmaceutical Impurity Analysis
Analytical reference standard
HPLC/LC-MS impurity method validation
Medicinal Chemistry Scaffold Hopping
Chemical versatility and tractability
Reactivity and stability profiling
Environmental Fate Monitoring
Transformation product standard
Matrix effect and recovery validation

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